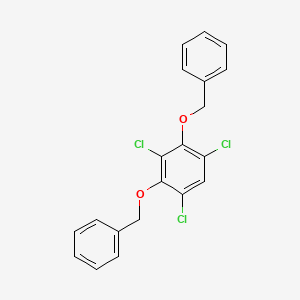

2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene , also known by its chemical formula C18H17Cl3O2 , is a compound with a molecular weight of 336.15 g/mol . It belongs to the class of organic compounds known as benzaldehydes .

Synthesis Analysis

Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3,4-dibenzyloxybenzaldehyde (a precursor) with trichlorobenzene under appropriate conditions. The benzyl groups are subsequently removed to yield the desired product .

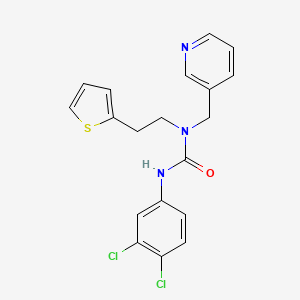

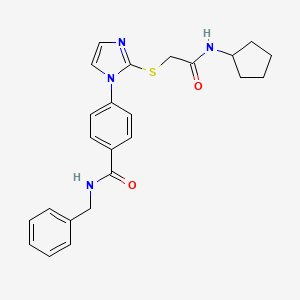

Molecular Structure Analysis

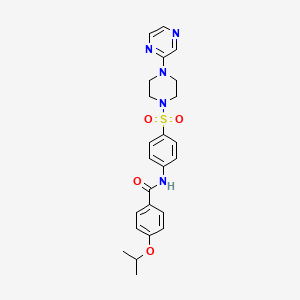

The molecular structure of 2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene consists of a trichlorobenzene core with two benzyloxy (C6H5CH2O) substituents attached at the 2 and 4 positions. The chlorine atoms are positioned at the 1, 3, and 5 positions .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, Friedel-Crafts acylation, and oxidative processes. For instance, it can undergo deprotection of the benzyloxy groups to yield the corresponding trichlorobenzene derivative .

Applications De Recherche Scientifique

HSP90 Inhibition

The molecular chaperone HSP90 plays a crucial role in cancer development. In a study by Yang et al., chemical modification of a related compound led to the discovery of novel HSP90 N-terminal inhibitors, including 2,4-bis(benzyloxy)-5-arylpyrimidines . These inhibitors showed affinity for the HSP90a N-terminus and induced degradation of client proteins like AKT and ERK.

Chemical Synthesis and Modification

Researchers have explored synthetic routes to prepare 2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene and its derivatives. For example, benzyl 2,4-bis(benzyloxy)benzoate was synthesized through a reaction involving NaOH and methanol . Such studies contribute to our understanding of chemical reactivity and compound design.

Propriétés

IUPAC Name |

1,3,5-trichloro-2,4-bis(phenylmethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl3O2/c21-16-11-17(22)20(25-13-15-9-5-2-6-10-15)18(23)19(16)24-12-14-7-3-1-4-8-14/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIRSSZHGWNWEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2Cl)Cl)OCC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis(benzyloxy)-1,3,5-trichlorobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2973592.png)

![2-[4-(Dimethylsulfamoyl)phenyl]acetic acid](/img/structure/B2973599.png)

![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2973606.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide](/img/structure/B2973607.png)

![2-ethoxy-4-{(E)-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B2973609.png)

![N-(2-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2973612.png)